molecular formula C8H17N B2366658 1-Cyclopentylpropan-1-amine CAS No. 1178925-64-8

1-Cyclopentylpropan-1-amine

Cat. No.: B2366658
CAS No.: 1178925-64-8
M. Wt: 127.231
InChI Key: UJPWZPCHMUQQNN-UHFFFAOYSA-N
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Description

1-Cyclopentylpropan-1-amine is an organic compound characterized by a cyclopentane ring attached to a propan-1-amine group. This compound is a member of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. The molecular formula of this compound is C8H17N, and it has a molecular weight of 127.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentylpropan-1-amine can be synthesized through various methods. One common approach involves the reaction of cyclopentylmagnesium bromide with propionitrile, followed by hydrogenation. Another method includes the reductive amination of cyclopentanone with propylamine using a suitable reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes utilize high-pressure hydrogenation reactors and catalysts such as palladium on carbon to achieve efficient conversion rates and high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Amides or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines

Scientific Research Applications

1-Cyclopentylpropan-1-amine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-Cyclopentylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopentylpropan-1-amine is unique due to its combination of a cyclopentane ring and a propan-1-amine group, which imparts distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in simpler amines or cycloalkylamines .

Properties

IUPAC Name

1-cyclopentylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-2-8(9)7-5-3-4-6-7/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPWZPCHMUQQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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